(3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which shows selective cytotoxicity against tumorigenic cell lines, served as a basis for synthesizing biologically stable derivatives. These derivatives, including (3,4-dimethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, were designed for enhanced stability and expected to exhibit prolonged anticancer activity in the human body due to their structural modifications, hinting at potential applications in cancer treatment (Hayakawa et al., 2004).
Antioxidant Properties
The synthesis and evaluation of diphenylmethane derivative bromophenols, including this compound, have demonstrated effective antioxidant power. These compounds were tested against various in vitro assays, showing promising results as antioxidants. Their activities were compared with those of synthetic standard antioxidants, indicating that these synthesized compounds could have significant potential in reducing oxidative stress (Balaydın et al., 2010).
Carbonic Anhydrase Inhibitory Properties
The novel synthesis of bromophenol derivatives from this compound explored their carbonic anhydrase inhibitory capacities. These studies indicated that some of these derivatives exhibited effective inhibitory activity against human cytosolic carbonic anhydrase II (hCA II) isozyme. This suggests potential applications in developing treatments for conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis, where carbonic anhydrase inhibitors are beneficial (Balaydın et al., 2012).
Enzymatic O-Demethylation
Research into the O-demethylation activities of enzymes induced by compounds such as this compound reveals broad O-methyl ether cleavage capacities. These activities suggest the involvement of specific enzymes in the metabolism of complex organic molecules, offering insights into microbial degradation pathways and potential applications in bioremediation and environmental detoxification (Stupperich et al., 1996).
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s stability, efficacy, and interactions. Understanding these factors is essential for optimizing its use.
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Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-5-4-6-15(11-14)13-26-20-21-9-10-22(20)19(23)16-7-8-17(24-2)18(12-16)25-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKMTYKUFZGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.